3-Acetylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of 3-Acetylpyrrole has been explored through various chemical reactions, including oxidative halogenation with copper(II) bromide, leading to predominantly nuclear monobromination of the compound, and regioselective synthesis techniques that allow for precise control over substituent introduction on the pyrrole ring. These methods demonstrate the compound's versatility and the ability to introduce different functional groups, enhancing its utility in organic synthesis (Petruso, Caronna, & Sprio, 1990); (Misra, Panda, Ila, & Junjappa, 2007).
Molecular Structure Analysis
The molecular structure of 3-Acetylpyrrole has been analyzed through various techniques, including X-ray crystallography and spectroscopy. Studies have shown that the presence of the acetyl group influences the compound's stability and reactivity, with thermodynamic analyses indicating that 3-Acetylpyrrole has distinct enthalpies of formation and bond dissociation energies. This provides insights into its reactivity and stability compared to other pyrrole derivatives (Santos, Gomes, & da Silva, 2009).
Chemical Reactions and Properties
3-Acetylpyrrole undergoes various chemical reactions, showcasing its reactivity and potential for synthesis of complex organic molecules. For example, it participates in cycloaddition reactions to form trisubstituted pyrroles, highlighting its utility in constructing biologically relevant structures. Additionally, the compound's ability to undergo halogenation and other substitution reactions further underscores its versatility in chemical synthesis (Misra et al., 2007); (Petruso et al., 1990).
Physical Properties Analysis
The physical properties of 3-Acetylpyrrole, including its melting and boiling points, solubility, and spectroscopic properties, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for its application in various scientific and industrial processes. The compound's thermochemistry, including enthalpies of combustion and sublimation, provides valuable information for its use in material science and pharmaceuticals (Santos et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-Acetylpyrrole, such as its reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in cycloaddition reactions, are key to its applications in organic synthesis and material science. Studies on its reactivity patterns have led to the development of novel synthetic methodologies and the creation of complex molecular architectures, demonstrating the compound's versatility and utility in organic chemistry (Misra et al., 2007).
Scientific Research Applications
Thermochemical Properties : A study investigated the thermochemical properties of 3-Acetylpyrrole, providing insights into its stability and reactivity. It found that 2-acetylpyrrole is more thermodynamically stable than the 3-isomer. This information is crucial for understanding its potential applications in chemical synthesis and material science (Santos, Gomes, & da Silva, 2009).
Bromination Reaction : 3-Acetylpyrroles can undergo bromination with copper(II) bromide, leading to monobromination. This finding is significant for organic synthesis, where halogenated compounds are often key intermediates (Petruso, Caronna, & Sprio, 1990).
Electronic Absorption Bands : The electronic spectra of 3-Acetylpyrroles have been studied, revealing details about their electronic transitions and potential applications in photonics or as sensors (Matsuo & Shosenji, 1972).
Motor Learning Studies : 3-Acetylpyrroles have been used in neurological research, particularly in studies involving the inferior olive's role in motor learning. This application is relevant for understanding neurodegenerative diseases and motor function (Llinás, Walton, Hillman, & Sotelo, 1975).
Neurotransmitter Research : Studies have investigated the effects of 3-Acetylpyrroles on neurotransmitter amino acids in the cerebellum and medulla, contributing to our understanding of neurochemistry and potential treatments for neurological disorders (Nadi, Kanter, McBrfde, & Aprison, 1977).
Pharmacological Properties : The anti-inflammatory and analgesic properties of derivatives of 3-Acetylpyrrole have been studied, highlighting its potential in the development of new medications (Gein et al., 2008).
Study of Cell Death Mechanisms : Research has shown that 3-Acetylpyrrole induces a unique type of cell death distinct from apoptosis, providing insights into cellular mechanisms and potential applications in cancer research (Wüllner et al., 1997).
Hepatoprotective Effects : 2-Acetylpyrrole, closely related to 3-Acetylpyrrole, has been found to protect rat hepatocytes against toxicity, suggesting its potential in treating liver diseases (Ito et al., 1991).
Polymer Chemistry Applications : In polymer chemistry, 3-Acetylpyrrole has been used to synthesize conducting polymers and composites, indicating its relevance in materials science and electrical engineering (Wang, Zheng, & Li, 2013).
Safety And Hazards
properties
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSXHXUQVNBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372248 | |
Record name | 3-Acetylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyrrole | |
CAS RN |
1072-82-8 | |
Record name | 3-Acetylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-pyrrol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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